クロマノール 293B
概要
説明
Chromanol 293B is a chemical compound known for its potent inhibitory effects on potassium channel proteins, specifically the slow delayed rectifier potassium current (I_Ks).
科学的研究の応用
Chromanol 293B has a wide range of applications in scientific research:
Pharmacology: Investigated for its potential as an antiarrhythmic agent due to its selective inhibition of the I_Ks current.
Endocrinology: Shown to improve glucose-stimulated insulin secretion in pancreatic cells by modulating potassium voltage-gated channels.
Cell Biology: Utilized in patch-clamp electrophysiology studies to understand ion channel behavior in various cell types.
作用機序
Target of Action
Chromanol 293B is a potent inhibitor of the potassium channel protein KvLQT1 . This protein plays a crucial role in the repolarization of the cardiac action potential, and its inhibition can have significant effects on cardiac function .
Mode of Action
Chromanol 293B selectively blocks the slow delayed rectifier potassium current (IKs) with an IC50 of 1-10 μM . It also weakly inhibits the KATP channel . In human atrial myocytes, Chromanol 293B inhibits repolarization potassium currents .
Biochemical Pathways
The primary biochemical pathway affected by Chromanol 293B is the potassium ion transport pathway. By inhibiting the KvLQT1 protein, Chromanol 293B disrupts the flow of potassium ions, which can affect various cellular processes, including the action potential of cardiac cells .
Result of Action
The inhibition of potassium currents by Chromanol 293B can prolong the action potential duration (APD) in cardiac cells . This can have antiarrhythmic effects, making Chromanol 293B a potential candidate for the treatment of cardiac arrhythmias . Additionally, Chromanol 293B has been found to improve glucose-stimulated insulin secretion (GSIS) in the pancreas by modulating the potassium voltage-gated channel KCNQ1 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chromanol 293B involves several steps, starting with the preparation of the core chromanol structure. The key steps include:
Formation of the chromanol core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as cyano, hydroxy, and sulfonamide groups to the chromanol core.
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
Industrial Production Methods: While specific industrial production methods are proprietary, they generally follow the same synthetic routes with optimizations for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: Chromanol 293B primarily undergoes:
Substitution reactions: Introduction of various functional groups.
Oxidation and reduction reactions: Modifying the oxidation state of the compound.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Like sodium borohydride for reduction reactions.
Solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents.
Major Products: The major products formed from these reactions include various derivatives of Chromanol 293B with modified functional groups, which can be used for further research and development .
類似化合物との比較
Cromakalim: Another chromanol-type compound that acts as a potassium channel opener.
Dofetilide: A selective blocker of the rapid component of the delayed rectifier potassium current (I_Kr).
Uniqueness of Chromanol 293B: Chromanol 293B is unique in its selective inhibition of the I_Ks current without affecting other potassium currents like I_Kr. This selectivity makes it a valuable tool for studying the physiological role of I_Ks and its potential therapeutic applications .
生物活性
Chromanol 293B is a selective blocker of the slow delayed rectifier potassium current (IKs), primarily associated with the KCNQ1 channel. This compound has garnered attention for its potential therapeutic applications, particularly in cardiac physiology and glucose metabolism. This article explores the biological activity of Chromanol 293B, focusing on its mechanisms, effects on cellular currents, and implications for diabetes management.
Chromanol 293B selectively inhibits IKs, which plays a crucial role in cardiac repolarization. It shows a high affinity for the KCNQ1 subunit when combined with KCNE3, demonstrating significant selectivity over other currents:
- IC50 values :
- KCNQ1 combined with KCNE3: 0.54 µM
- KCNQ1 combined with KCNE1: 15.1 µM
- CFTR chloride current: 19 µM
- Transient outward current (Kv4.3): 38 µM
These values indicate that Chromanol 293B is a potent inhibitor of IKs, making it a valuable tool for studying cardiac action potentials and potential antiarrhythmic therapies .
Effects on Cardiac Action Potentials
Research has demonstrated that Chromanol 293B significantly affects action potentials in cardiomyocytes:
- Inhibition of IKs : In guinea pig myocytes, Chromanol 293B inhibited IKs by up to 96.9% at concentrations around 1.02 µM , while having minimal effect on other currents such as inward rectifier K+ current and L-type Ca2+ current .
- Action Potential Duration (APD) : The compound prolongs APD in both guinea pig and human ventricular myocytes without showing frequency dependence typical of IKr blockade, suggesting a unique profile for antiarrhythmic applications .
Impact on Insulin Secretion
Chromanol 293B has also been investigated for its effects on insulin secretion and glucose metabolism:
- Enhancement of Insulin Secretion : At a concentration of 100 µM , Chromanol 293B significantly enhanced glucose-stimulated insulin secretion (GSIS) in primary islets from mice. This effect was linked to increased levels of glucagon-like peptide-1 (GLP-1), indicating that Chromanol 293B may influence insulin dynamics through GLP-1 modulation .
- Glucose Tolerance : In vivo studies showed that mice treated with Chromanol 293B exhibited improved glucose tolerance during oral glucose tolerance tests (OGTT) and intraperitoneal glucose tolerance tests (IPGTT). Blood glucose levels were notably lower in treated mice post-glucose challenge, suggesting enhanced metabolic responses without altering basal insulin sensitivity .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of Chromanol 293B:
Parameter | Effect | Concentration/Value |
---|---|---|
IKs Inhibition | Maximum inhibition | 96.9% at 1.02 µM |
APD Prolongation | Similar fractional extent across frequencies | All tested frequencies |
Insulin Secretion (GSIS) | Enhanced secretion | Significant at 100 µM |
Glucose Tolerance | Lower blood glucose levels post-challenge | Significant during OGTT/IPGTT |
GLP-1 Levels | Increased plasma GLP-1 after glucose challenge | Markedly higher in treated mice |
Case Studies
Several studies have highlighted the pharmacological properties of Chromanol 293B:
- Cardiac Studies : A study demonstrated that Chromanol 293B effectively blocks IKs in guinea pig SA node cells, confirming its role as a potent IKs blocker under both control conditions and during β-adrenergic stimulation .
- Diabetes Research : Another research effort revealed that Chromanol 293B enhances GSIS from pancreatic islets, indicating its potential utility in managing type 2 diabetes by improving insulin response without affecting overall insulin sensitivity .
特性
IUPAC Name |
N-(6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-N-methylethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSJHHXUORMCGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349649 | |
Record name | Chromanol 293B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163163-24-4 | |
Record name | Chromanol 293B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Chromanol 293B?
A1: Chromanol 293B primarily targets the KCNQ1 (Kv7.1) potassium channel, specifically the isoform responsible for the slow component of the delayed rectifier potassium current (IKs) in cardiac cells [, , , , , , , , , , , ].
Q2: How does Chromanol 293B interact with the KCNQ1 channel?
A2: Chromanol 293B binds to the inner pore vestibule of the KCNQ1 channel, interacting with residues in the selectivity filter (H5) and the S6 transmembrane segment []. This binding involves hydrophobic interactions with specific residues like Ile337 and Phe340 and electrostatic interactions between the compound's oxygen atoms and a potassium ion within the selectivity filter [].
Q3: What are the downstream effects of Chromanol 293B binding to KCNQ1?
A3: Chromanol 293B binding blocks the KCNQ1 channel, inhibiting the flow of potassium ions [, , , , , ]. This blockade prolongs the cardiac action potential duration (APD) [, , , , , , , , , , , , , , , , , , , , ], particularly at faster heart rates, which is a characteristic of Class III antiarrhythmic agents [, ].
Q4: Does the presence of ancillary subunits affect Chromanol 293B's action on KCNQ1?
A4: Yes, the presence of ancillary subunits, like KCNE1 (forming the cardiac IKs channel) and KCNE3, significantly influences the potency of Chromanol 293B []. The compound exhibits a higher affinity for KCNQ1/KCNE3 channels compared to KCNQ1 alone or KCNQ1/KCNE1 channels []. This highlights the importance of considering subunit composition when studying KCNQ1 channel pharmacology.
Q5: Does Chromanol 293B affect other cardiac ion channels?
A5: While Chromanol 293B is considered a relatively selective IKs blocker, studies show it can inhibit the transient outward potassium current (Ito) at higher concentrations [, ]. This effect on Ito, although less potent than its action on IKs, highlights the importance of considering potential off-target effects, especially at higher doses.
Q6: What is the molecular formula and weight of Chromanol 293B?
A6: The molecular formula of Chromanol 293B is C15H18N2O4S, and its molecular weight is 322.38 g/mol [, ].
Q7: How do structural modifications of Chromanol 293B affect its activity?
A7: Studies investigating structural analogs of Chromanol 293B revealed that modifications, particularly in the aromatic substituents, significantly influenced its potency on the IKs channel [, ]. For instance, alkoxy substitutions in the aromatic ring were associated with increased activity compared to the parent compound [, ]. These findings underscore the potential for optimizing the compound's activity through targeted structural modifications.
Q8: Has Chromanol 293B been tested in animal models of cardiac arrhythmias?
A8: Yes, Chromanol 293B has been extensively studied in various animal models of cardiac arrhythmias, including those mimicking long QT syndrome (LQTS) [, , , , , , , ]. These studies provide valuable insights into the compound's electrophysiological effects in vivo and its potential as an antiarrhythmic agent.
Q9: What are the key findings from in vivo studies using Chromanol 293B?
A9: In vivo studies demonstrated that Chromanol 293B can modulate cardiac electrical activity by prolonging the QT interval and APD in a manner dependent on factors like species, pre-existing conditions, and concomitant drug administration [, , , , , , , ]. These findings highlight the complexity of translating in vitro observations to the in vivo setting.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。